3,5-Difluoro-4-nitrobenzenesulfonyl chloride
Overview
Description
3,5-Difluoro-4-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S. It is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3,5-Difluoro-4-nitrobenzenesulfonyl chloride typically involves the reaction of 3,5-difluoro-4-nitrobenzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,5-Difluoro-4-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-4-nitrobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles and reducing agents. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical modifications. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
3,5-Difluoro-4-nitrobenzenesulfonyl chloride can be compared with other similar compounds such as:
3,4-Difluorobenzenesulfonyl chloride: Similar in structure but with different positions of the fluorine atoms.
4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of two fluorine atoms.
3,5-Difluoro-4-nitrobenzonitrile: Contains a nitrile group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
3,5-difluoro-4-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVGCGCFGKXSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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